molecular formula C14H13NO2 B12005404 ([1,1'-Biphenyl]-2-ylamino)acetic acid

([1,1'-Biphenyl]-2-ylamino)acetic acid

Cat. No.: B12005404
M. Wt: 227.26 g/mol
InChI Key: GVWWGDAUARXASN-UHFFFAOYSA-N
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Description

Significance of Biphenyl (B1667301) Scaffolds in Advanced Organic Synthesis and Functional Materials

The biphenyl structure, consisting of two phenyl rings linked by a single covalent bond, is a fundamental backbone in synthetic organic chemistry. nih.govsigmaaldrich.com This scaffold is omnipresent in a wide array of medicinally active compounds, marketed drugs, and biologically active natural products such as the glycopeptide antibiotic vancomycin. nih.govnih.gov The inherent rigidity and chemical stability of the biphenyl moiety make it a privileged structure in drug design and a precursor in the production of numerous chemicals. sigmaaldrich.comnih.gov The torsion along the axis connecting the two rings significantly influences the molecule's electronic and steric properties, its chemical reactivity, and its interactions with other molecules. sigmaaldrich.com

Beyond medicinal chemistry, biphenyls are integral to the development of advanced functional materials. nih.gov Their unique structural and electronic properties have led to their use in the creation of liquid crystal displays (LCDs), Organic Light Emitting Diodes (OLEDs), organic semiconductors, and metal-organic frameworks (MOFs). nih.gov The ability to functionalize the biphenyl core allows for the synthesis of a vast range of derivatives with tailored properties, making it a versatile building block in materials science and organic synthesis. sigmaaldrich.commdpi.com Methodologies like the Suzuki-Miyaura cross-coupling reaction have become powerful tools for the efficient construction of the biphenyl core. nih.gov

Strategic Incorporation of Amino Acid Moieties in Functional Molecule Design

Amino acids are the fundamental building blocks of proteins and play a central role in biochemistry and organic chemistry. chemicalregister.comresearchgate.net Each amino acid possesses a core structure with a central carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a variable side chain (R-group). chemicalregister.comresearchgate.net This structure allows them to be linked together via peptide bonds to form long polypeptide chains. researchgate.net

In the design of functional molecules, the strategic incorporation of amino acid moieties is a powerful method for modulating a compound's properties. rsc.org Conjugating small bioactive molecules to amino acids or peptides can lead to new chemical entities with greater potency, selectivity, stability, and improved solubility. rsc.org The inclusion of unnatural amino acids, for instance, can enhance resistance to enzymatic degradation and improve oral bioavailability. rsc.org Amino acids serve as versatile building blocks that provide relevant noncovalent interactions, such as hydrogen bonds and electrostatic forces, which are crucial for constructing complex supramolecular assemblies and functional biomaterials. chemicalbook.com These interactions are key to processes like protein folding and stability, and their mimicry is a goal in the design of new materials. chemicalregister.com

Conceptual Framework of Biphenyl-Amino Acid Hybrid Compounds in Contemporary Chemical Research

The conceptual framework for designing biphenyl-amino acid hybrid compounds rests on the synergistic combination of the distinct properties of each component. Coupling a biphenyl structure with a peptide or amino acid chain is a strategy to create new families of peptidomimetic compounds. nih.gov These hybrids leverage the conformational rigidity of the biphenyl scaffold and the specific hydrogen-bonding interactions provided by the amino acid moiety. nih.gov

This approach aims to overcome challenges associated with traditional peptide-based molecules, such as instability, by modifying the linear peptide structure to enhance stability, selectivity, and affinity. nih.gov Statistical analysis has shown that compounds containing a biphenyl structure can bind to a wide range of proteins with high specificity. nih.gov Therefore, the fusion of a biphenyl core with an amino acid creates a chimeric molecule with potentially novel biological activities or material properties. Research has explored such hybrids for various applications, including their use as enzyme inhibitors and as agents to minimize the toxicity of existing drugs. For example, carrier-linked derivatives of biphenyl acetic acid have been synthesized with amino acids to reduce ulcerogenic potential.

Scope of Academic Inquiry for ([1,1'-Biphenyl]-2-ylamino)acetic acid

The specific compound, this compound, is classified as a unique chemical provided to early discovery researchers. nih.gov Major chemical suppliers offer this compound as part of a collection intended for research purposes, where the buyer assumes responsibility for confirming its identity and purity, as analytical data is not always provided. nih.gov

While direct research publications detailing the specific applications of this compound are not widely available, its molecular structure suggests several potential avenues for academic inquiry. As a hybrid of a biphenyl scaffold and an acetic acid moiety linked by an amino group, it falls squarely within the class of biphenyl-amino acid derivatives. Its structure is analogous to other research compounds where different isomers, such as (2S)-2-amino-2-{[1,1'-biphenyl]-3-yl}acetic acid, are investigated.

Based on the known functions of its constituent parts, the scope of academic inquiry for this compound could logically include:

Medicinal Chemistry: Its potential as a scaffold for the synthesis of novel therapeutic agents. The biphenyl group could serve as a pharmacophore targeting various biological systems, a strategy seen in the development of inhibitors for enzymes like human protein tyrosine phosphatase β (HPTPβ).

Ligand Synthesis: Its use as a ligand in coordination chemistry and catalysis, where the biphenyl and amino-acid components could coordinate with metal centers to create catalysts for organic transformations.

Materials Science: Its role as a building block for creating functional materials, where the biphenyl unit contributes to rigidity and electronic properties, and the amino acid portion allows for self-assembly through hydrogen bonding. nih.govchemicalbook.com

The compound represents a foundational structure from which a library of more complex derivatives could be synthesized for screening in various biological or material science assays.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 39950-18-0 nih.gov
Linear Formula C₁₄H₁₃NO₂ nih.gov
Molecular Weight 227.26 g/mol Inferred

Table 2: General Characteristics of Constituent Chemical Moieties

MoietyKey Characteristics in Molecule DesignCommon Research Applications
Biphenyl Scaffold - Structural rigidity and stability- Serves as a pharmacophore- Influences electronic and steric properties- Can be readily functionalized- Drug discovery (e.g., antibiotics, enzyme inhibitors) nih.govnih.gov- Functional materials (e.g., OLEDs, liquid crystals) nih.gov- Ligands in catalysis nih.gov
Amino Acid Moiety - Building block for peptides and proteins- Provides specific non-covalent interactions (e.g., H-bonding) chemicalbook.com- Modulates solubility, stability, and bioavailability rsc.org- Can be natural or unnatural to tune properties rsc.org- Peptidomimetics nih.gov- Drug delivery systems chemicalbook.com- Construction of self-assembling biomaterials chemicalbook.com

Advanced Approaches to Biphenyl Core Construction and Functionalization

Central to the synthesis of this compound and related compounds is the formation of the carbon-carbon (C-C) bond that links the two aryl rings. Transition metal-catalyzed cross-coupling reactions have become the most powerful and versatile tools for this purpose, offering high efficiency and broad functional group tolerance. nih.govresearchgate.net These methods have largely superseded classical approaches, which often suffered from harsh reaction conditions and limited scope. Modern strategies not only facilitate the construction of the biaryl backbone but also allow for late-stage functionalization, enabling the rapid diversification of compound libraries for structure-activity relationship studies. nih.govescholarship.orgnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions for Biaryl Formation

Transition metal-catalyzed cross-coupling reactions are fundamental to modern organic synthesis for their ability to form C-C bonds with high precision and selectivity. nih.gov Catalysts based on palladium, nickel, and copper are predominantly used to couple various organometallic reagents with organic halides or pseudohalides, providing robust pathways to biaryl structures. researchgate.netrsc.org

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for biaryl synthesis due to its mild reaction conditions, commercial availability of reagents, and tolerance of a wide variety of functional groups. nih.govbeilstein-journals.org The reaction typically involves the palladium-catalyzed coupling of an arylboronic acid or its ester with an aryl halide or triflate in the presence of a base. gre.ac.uk This methodology has been successfully applied to the synthesis of a diverse range of substituted biphenylamines and other biaryl analogs. nih.govuliege.be The choice of catalyst, ligand, base, and solvent system can be optimized to achieve high yields, even for sterically hindered substrates. nih.gov

Table 1: Examples of Suzuki-Miyaura Reaction Conditions for Biaryl Synthesis This table is interactive. Users can sort columns by clicking on the headers.

Aryl Halide Substrate Arylboronic Acid Substrate Catalyst System Base Solvent Yield (%) Reference
Substituted Bromobenzene Substituted Phenylboronic Acids Pd(OH)₂ K₃PO₄ Dioxane/H₂O Rational nih.gov
4-Bromo-2,6-dimethylaniline 4-tert-butylphenylboronic acid [Pd(allyl)Cl]₂/IMes·HCl K₂CO₃ Toluene High uliege.be
Aryl Halides Arylboronic Acids Polymer-supported Pd–NHC BF₃·OEt₂ Dioxane Good to Excellent beilstein-journals.org

The Ullmann condensation is a classical copper-catalyzed reaction used for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgchemeurope.com The traditional Ullmann reaction for biaryl synthesis involves the self-coupling of two aryl halide molecules in the presence of copper metal at high temperatures. thermofisher.comnih.gov While historically significant, these conditions are often harsh. Modern advancements have led to the development of ligand-accelerated, milder Ullmann-type reactions that use soluble copper catalysts, often in the form of copper(I) salts like CuI, along with ligands such as phenanthroline. wikipedia.orgchemeurope.com These improved methodologies can be applied to the synthesis of biphenyls and are also crucial for forming C-N bonds, as seen in the Goldberg reaction, which is a related method for producing aryl amines. wikipedia.org

Table 2: Key Features of Ullmann Condensation for Biaryl and Aryl Amine Synthesis This table is interactive. Users can sort columns by clicking on the headers.

Reaction Type Coupling Partners Catalyst Typical Conditions Key Advantages Reference
Biaryl Synthesis (Classical) 2x Aryl Halide Copper powder High temperature (>100-200°C) One of the oldest methods thermofisher.comnih.gov
C-N Coupling (Goldberg) Aryl Halide + Amine/Aniline CuI / Ligand (e.g., phenanthroline) Milder than classical Ullmann Alternative to Buchwald-Hartwig wikipedia.org

The Kumada-Tamao-Corriu coupling, reported in 1972, was one of the first transition metal-catalyzed cross-coupling reactions developed for C-C bond formation. organic-chemistry.orgwikipedia.org The reaction employs a nickel or palladium catalyst to couple an organomagnesium reagent (Grignard reagent) with an organic (aryl or vinyl) halide. wikipedia.orgchem-station.com A key advantage of the Kumada coupling is the high reactivity and ready availability of Grignard reagents. acs.org However, this high reactivity also limits the reaction's functional group tolerance, as Grignard reagents are incompatible with acidic protons and many electrophilic groups. chem-station.comjk-sci.com Despite this limitation, it remains a valuable and cost-effective method for synthesizing unsymmetrical biaryls, particularly on an industrial scale. organic-chemistry.org

Table 3: Overview of Kumada Cross-Coupling Reaction This table is interactive. Users can sort columns by clicking on the headers.

Feature Description
Reaction R-MgX (Grignard) + R'-X (Halide) ⟶ R-R'
Catalysts Nickel(II) or Palladium(II) complexes (e.g., NiCl₂(dppe), Pd(PPh₃)₄)
Substrates Aryl/Vinyl Grignard reagents; Aryl/Vinyl halides
Advantages High reactivity, inexpensive reagents, first cross-coupling method. organic-chemistry.orgwikipedia.org
Limitations Low functional group tolerance due to reactive Grignard reagent. chem-station.comjk-sci.com

| Solvents | Typically Tetrahydrofuran (THF) or Diethyl ether. wikipedia.org |

The Stille cross-coupling reaction is a versatile and widely used palladium-catalyzed method that couples an organotin compound (organostannane) with an organic halide or pseudohalide. libretexts.orgwikipedia.org A major advantage of the Stille reaction is the stability of organostannane reagents to air and moisture, and their compatibility with a vast array of functional groups, which circumvents a key limitation of the Kumada coupling. wikipedia.orgnih.govyoutube.com The reaction proceeds under mild conditions and has been extensively applied in the synthesis of complex molecules and natural products. nih.govnih.gov While the toxicity of organotin compounds is a drawback, the reaction's reliability and broad scope make it a powerful tool for constructing biaryl cores. wikipedia.org

Table 4: Characteristics of the Stille Cross-Coupling Reaction This table is interactive. Users can sort columns by clicking on the headers.

Feature Description
Reaction R¹-X (Halide/Triflate) + R²-Sn(R³)₃ (Organostannane) ⟶ R¹-R²
Catalyst Palladium(0) complexes, such as Pd(PPh₃)₄. libretexts.org
Organostannane Partner (R²) Aryl, alkenyl, allyl groups. wikipedia.org
Electrophile Partner (R¹) Aryl/vinyl halides, triflates, acyl chlorides. libretexts.orgwikipedia.org
Key Advantage High functional group tolerance; stability of organotin reagents. nih.gov
Key Disadvantage Toxicity of tin reagents and byproducts. wikipedia.org

| Additives | Copper(I) salts can enhance reactivity in some cases. nih.gov |

The Negishi cross-coupling reaction involves the palladium- or nickel-catalyzed reaction of an organozinc reagent with an organic halide or triflate. wikipedia.org This method is distinguished by its high reactivity, excellent regio- and stereoselectivity, and a functional group tolerance that is generally greater than that of the Kumada coupling. jk-sci.com Organozinc reagents are typically less reactive than Grignard reagents but more reactive than organoboron and organotin compounds, offering a favorable balance. jk-sci.com The Negishi coupling is highly effective for forming C(sp²)–C(sp²) bonds to create biaryls and has been utilized in the synthesis of various amino acid derivatives and complex molecular structures. rsc.orgnih.gov

Table 5: Attributes of the Negishi Cross-Coupling Reaction This table is interactive. Users can sort columns by clicking on the headers.

Feature Description
Reaction R¹-X (Halide/Triflate) + R²-ZnX' (Organozinc) ⟶ R¹-R²
Catalysts Palladium(0) or Nickel complexes. wikipedia.org
Organozinc Partner (R²) Aryl, alkenyl, alkyl, benzyl groups. wikipedia.org
Electrophile Partner (R¹) Aryl, alkenyl, allyl, alkynyl halides or triflates. wikipedia.org
Advantages High reactivity, high selectivity, good functional group tolerance. jk-sci.com

| Scope | Allows coupling of sp³, sp², and sp carbon atoms. wikipedia.org |

An in-depth analysis of the synthetic routes toward this compound and its related analogs reveals a multi-step process hinging on the strategic construction of the biphenyl core, followed by the introduction of the amino functionality and subsequent elaboration of the amino acid side chain. This article delineates the primary methodologies employed for each of these key synthetic stages.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-(2-phenylanilino)acetic acid

InChI

InChI=1S/C14H13NO2/c16-14(17)10-15-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,15H,10H2,(H,16,17)

InChI Key

GVWWGDAUARXASN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NCC(=O)O

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 1,1 Biphenyl 2 Ylamino Acetic Acid

Elucidation of Reaction Pathways for Synthesis and Transformation

The synthesis and transformation of ([1,1'-Biphenyl]-2-ylamino)acetic acid, a derivative of N-phenylglycine, involve key chemical reactions that form the basis of its molecular architecture. The principal synthetic routes rely on the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, often employing metal-catalyzed cross-coupling reactions.

The formation of the core structure of this compound typically involves the creation of a C-N bond between a biphenyl (B1667301) group and an acetic acid moiety. Historically, methods like the Ullmann condensation have been used for such transformations. organic-chemistry.org This reaction involves the copper-catalyzed coupling of an aryl halide with an amine or, in this case, an amino acid. organic-chemistry.org The classic Ullmann reaction for biaryl synthesis involves copper-catalyzed coupling at high temperatures, while Ullmann-type reactions encompass copper-catalyzed nucleophilic aromatic substitution between nucleophiles and aryl halides. organic-chemistry.org

More contemporary and widely used methods include the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction offers a more versatile and milder route to forming C-N bonds. wikipedia.orgacsgcipr.org The synthesis of this compound via this method would typically involve the reaction of 2-aminobiphenyl (B1664054) with a haloacetic acid derivative, such as ethyl chloroacetate, in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The initial product would be the ethyl ester, which is then hydrolyzed to yield the final carboxylic acid.

The key steps in these C-N bond-forming reactions are:

Reaction of an amine with a haloacetic acid derivative: This is a nucleophilic substitution where the amino group of 2-aminobiphenyl attacks the electrophilic carbon of the haloacetic acid derivative.

Metal-catalyzed cross-coupling: In reactions like the Buchwald-Hartwig amination, the palladium catalyst facilitates the coupling between the aryl halide and the amine. wikipedia.org

The formation of the biphenyl moiety itself, if constructed during the synthesis, would rely on C-C bond-forming reactions such as the Suzuki coupling. This would involve the palladium-catalyzed reaction between an aryl boronic acid and an aryl halide.

Metal-mediated transformations, particularly the Buchwald-Hartwig amination, are central to the synthesis of N-aryl amino acids like this compound. wikipedia.org The catalytic cycle of the Buchwald-Hartwig amination provides a detailed mechanistic understanding of this process. libretexts.org

The generally accepted mechanism for the palladium-catalyzed cycle is as follows:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-bromobiphenyl) to form a Pd(II) complex. wikipedia.org

Ligand Exchange/Amine Coordination: The amine (e.g., glycine (B1666218) or its ester) coordinates to the Pd(II) complex, displacing one of the original ligands.

Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

Reductive Elimination: The C-N bond is formed as the desired product, this compound derivative, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle. wikipedia.org

An unproductive side reaction that can occur is β-hydride elimination from the amide, which would lead to a hydrodehalogenated arene and an imine. wikipedia.org The choice of ligands is crucial in promoting the desired reductive elimination over side reactions. Sterically hindered phosphine ligands are often employed to facilitate the reaction. wikipedia.org

Similarly, in Ullmann-type reactions, a catalytic cycle involving copper is proposed. One mechanism suggests the oxidation of copper to Cu(III). organic-chemistry.org The reaction begins with a Cu(I) species undergoing oxidative addition with the aryl halide, followed by reductive elimination to form the C-N bond. organic-chemistry.org

Comparison of Catalytic Systems for C-N Bond Formation
Catalytic SystemMetalTypical Catalyst PrecursorKey Mechanistic StepsReaction Conditions
Buchwald-Hartwig AminationPalladiumPd(OAc)₂, Pd₂(dba)₃Oxidative Addition, Ligand Exchange, Deprotonation, Reductive EliminationMilder conditions, broad substrate scope wikipedia.org
Ullmann CondensationCopperCuI, Cu₂OOxidative Addition, Reductive EliminationOften requires high temperatures organic-chemistry.org

Reaction Kinetics and Thermodynamic Aspects of Transformations

The study of reaction kinetics and thermodynamics for transformations involving this compound provides insight into reaction rates, feasibility, and equilibrium positions. While specific kinetic and thermodynamic data for this exact compound are not extensively detailed in the provided search results, general principles for related N-substituted glycine derivatives can be considered.

For N-substituted glycine derivatives, DFT studies have been used to calculate thermodynamic parameters. acs.orgnih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. acs.org For a series of N-substituted glycines, it was observed that increasing the length of the hydrocarbon chain decreased the energy gap, thereby increasing predicted biological activity. acs.org

Computational studies on glycine itself in aqueous solution have been performed using Gaussian 09 to determine various thermal and thermodynamic parameters. biomedres.us These calculations, starting from partition functions, can yield values for entropy, energy, and heat capacity, which are crucial for understanding the solvation process and solvent effects. biomedres.us Such theoretical approaches could be applied to this compound to predict its behavior in different reaction environments.

The formation of ammonium (B1175870) carboxylate salts from carboxylic acids and amines is governed by proton transfer equilibrium. mdpi.com The extent of this salt formation is dependent on the relative pKa values of the acid and amine, as well as the polarity of the solvent. mdpi.com In the context of synthesizing or using this compound, these thermodynamic considerations are important for controlling the reaction pathway and product formation.

Calculated Thermodynamic and Electronic Properties of Glycine
ParameterValueSignificance
Rotational Temperatures (K)0.5081, 0.204, 0.151Relates to the rotational energy levels of the molecule. biomedres.us
Zero-point Vibrational Energy (kJ/mol)226.21The minimum vibrational energy of the molecule at 0 K. biomedres.us
Dipole Moment (in water)14.013 DIndicates high polarity and reactivity in aqueous media. biomedres.us

Intermolecular and Intramolecular Interactions Governing Reactivity and Selectivity

Non-covalent interactions, such as hydrogen bonding and π-stacking, play a critical role in directing the reactivity and determining the three-dimensional structure and selectivity of reactions involving this compound.

The this compound molecule contains both hydrogen bond donors (the carboxylic acid -OH and the secondary amine N-H) and acceptors (the carbonyl oxygen and the carboxylic oxygen). These functional groups can participate in extensive intermolecular and intramolecular hydrogen bonding.

Intermolecular hydrogen bonds are crucial in the solid state, often leading to the formation of dimers or larger supramolecular assemblies. In amino acid derivatives, hydrogen bonds between the ammonium donors (NH₃⁺) and carboxylate acceptors (COO⁻) are commonly observed. mdpi.com These interactions can form complex networks, such as ladder-type motifs or 3D networks, which stabilize the crystal structure. mdpi.commdpi.com The formation of these networks can influence the physical properties of the compound, such as its melting point and solubility.

Intramolecular hydrogen bonds can significantly affect the conformation of the molecule. nih.gov For example, in N-acetylproline, an intramolecular hydrogen bond can form between the carboxyl O-H group and the amide C=O group, stabilizing a specific conformer. nih.gov The presence and strength of such intramolecular hydrogen bonds are highly dependent on the solvent environment. nih.gov In this compound, a similar intramolecular hydrogen bond could potentially form between the carboxylic acid proton and the nitrogen of the amino group or one of the phenyl rings, influencing its conformational preference and reactivity.

The strength and nature of hydrogen bonding can be impacted by the oxidation state of the amino acid, with radical cations generally forming stronger hydrogen bonds with water. rsc.org

The biphenyl moiety of this compound provides a platform for π-stacking interactions. nih.gov These non-covalent interactions occur between aromatic rings and are important in stabilizing molecular conformations and crystal packing. nih.govyoutube.com Pi-stacking can be either intramolecular, between the two phenyl rings of the biphenyl group, or intermolecular, between the biphenyl groups of adjacent molecules.

Intramolecular π-stacking is facilitated by conformational flexibility, which allows the two aromatic rings to adopt a syn conformation where they are stacked upon each other. rsc.org This interaction can be influenced by the presence of electron-donating or electron-withdrawing groups on the aromatic rings. rsc.org In this compound, the dihedral angle between the two phenyl rings will be a key determinant of the extent of intramolecular π-stacking.

Types of Non-Covalent Interactions and Their Potential Effects
Interaction TypeParticipating GroupsPotential Effects
Intermolecular Hydrogen Bonding-COOH, -NH-Formation of dimers and extended networks, influences crystal packing and physical properties. mdpi.commdpi.com
Intramolecular Hydrogen Bonding-COOH and -NH-Stabilizes specific molecular conformations, influences reactivity. nih.gov
Intramolecular π-StackingTwo phenyl rings of the biphenyl groupInfluences molecular conformation (dihedral angle). rsc.org
Intermolecular π-StackingBiphenyl groups of adjacent moleculesContributes to crystal packing, can lead to layered structures and influence material properties. nih.gov

Computational Mechanistic Studies

Computational chemistry has emerged as a powerful tool to unravel the intricate mechanisms of chemical reactions. In the context of reactions involving this compound and its derivatives, density functional theory (DFT) calculations have been instrumental in providing a detailed understanding of reaction pathways, transition states, and the factors governing reactivity and selectivity. These theoretical investigations complement experimental findings and offer predictive insights for the design of new synthetic methodologies.

Transition State Characterization and Reaction Barrier Determination

A cornerstone of computational mechanistic studies is the characterization of transition states (TS), which represent the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter that dictates the reaction rate.

For reactions analogous to those involving this compound, such as the intramolecular cyclization of related N-aryl glycine derivatives, DFT calculations have been employed to locate and characterize the relevant transition states. For instance, in palladium-catalyzed aminocyclization reactions, the key steps often involve oxidative addition, migratory insertion, and reductive elimination. Computational studies on similar systems reveal the geometries of the transition states for these elementary steps.

In a hypothetical intramolecular cyclization of this compound to form a lactam, a key transition state would involve the formation of the new C-N bond. DFT calculations would typically model the geometry of this transition state, showing the partial formation of the new bond and the distortion of the molecular framework required to reach this high-energy state. The calculated vibrational frequencies are used to confirm the nature of the stationary point, with a single imaginary frequency corresponding to the motion along the reaction coordinate.

The determination of reaction barriers is crucial for understanding reaction feasibility and selectivity. For example, in the palladium-catalyzed synthesis of dehydrotryptophan derivatives from o-alkynylanilines, a process related to potential cyclizations of biphenyl amino acid derivatives, computational studies have elucidated the energy barriers for the aminopalladation and subsequent steps. nih.gov These calculations can help rationalize why a particular reaction pathway is favored over others.

Below is a representative data table illustrating the type of information obtained from such computational studies on analogous systems.

Reaction StepReactant ComplexTransition State (TS)Product ComplexCalculated Activation Energy (kcal/mol)
Intramolecular AminopalladationPd-alkyne complexTS1 Pd-vinyl complex15.8
Reductive EliminationPd(IV)-aryl-amino complexTS2 Product + Pd(II)12.5

This table is illustrative and based on data from analogous palladium-catalyzed reactions. The values are representative of typical energy barriers calculated using DFT.

Energy Profile Elucidation for Complex Reaction Sequences

Beyond individual transition states, computational chemistry allows for the mapping of the entire potential energy surface (PES) for a complex reaction sequence. This provides a comprehensive energy profile that connects reactants, intermediates, transition states, and products, offering a complete narrative of the reaction mechanism.

For multi-step catalytic cycles, such as those potentially involving this compound as a ligand or substrate in cross-coupling reactions, elucidating the full energy profile is essential. A notable example is the Buchwald-Hartwig amination, a powerful method for C-N bond formation. While direct computational studies on this compound in this context are not prevalent, the general mechanism has been extensively studied computationally for related aryl amine substrates. The catalytic cycle typically involves:

Oxidative addition of an aryl halide to a Pd(0) complex.

Formation of a palladium-amido complex.

Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

In a hypothetical palladium-catalyzed intramolecular cyclization of a derivative of this compound, the energy profile would likely involve the initial coordination of the palladium catalyst to the substrate, followed by an intramolecular oxidative addition or C-H activation step, leading to a palladacycle intermediate. Subsequent reductive elimination would then furnish the cyclized product. Each of these steps would be associated with specific intermediates and transition states, the energies of which would be determined computationally.

An illustrative energy profile for a generic catalytic cycle is presented below.

SpeciesDescriptionRelative Free Energy (kcal/mol)
R Reactants + Catalyst0.0
INT1 Oxidative Addition Intermediate-5.2
TS1 Transition State for Oxidative Addition+18.7 (Rate-Determining)
INT2 Amido Complex Intermediate-10.1
TS2 Transition State for Reductive Elimination+15.3
P Product + Catalyst-25.6

This table represents a hypothetical energy profile for a catalytic reaction and is intended to be illustrative of the data generated from computational studies.

These detailed energy profiles, derived from robust computational methods, are invaluable for rationalizing experimental observations, predicting the outcome of new reactions, and guiding the development of more efficient and selective catalytic systems for the synthesis of complex molecules derived from this compound.

Advanced Spectroscopic Characterization and Elucidation of 1,1 Biphenyl 2 Ylamino Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton and Carbon-13 NMR are fundamental techniques for the structural elucidation of ([1,1'-Biphenyl]-2-ylamino)acetic acid.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. In this compound, the aromatic protons of the biphenyl (B1667301) rings will appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents. The protons of the acetic acid moiety, specifically the methylene (B1212753) (-CH₂-) and the acidic proton (-COOH), will resonate at characteristic chemical shifts. The methylene protons adjacent to the amino group and the carboxylic acid group are expected to appear in the range of δ 3.5-4.5 ppm. The acidic proton of the carboxylic acid is often broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, the spectra are typically proton-decoupled, resulting in a single peak for each chemically non-equivalent carbon atom. libretexts.org The carbonyl carbon of the carboxylic acid group is characteristically found in the most downfield region of the spectrum (δ 170-180 ppm). libretexts.orgdocbrown.info The carbon atoms of the biphenyl rings will resonate in the aromatic region (δ 110-150 ppm). chemicalbook.com The methylene carbon of the acetic acid group will appear in the aliphatic region, typically around δ 40-60 ppm.

A detailed analysis of a related compound, 2-(4-Cyanophenylamino) acetic acid, using high-resolution NMR spectroscopy in a DMSO solvent provided specific chemical shifts for both proton and carbon nuclei, illustrating the utility of these techniques in pinpointing atomic environments. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxyl (COOH)10-13 (broad)170-180
Methylene (CH₂)3.5-4.540-60
Amino (NH)5-7 (broad)-
Biphenyl (Ar-H)7.0-8.5110-150

Note: The predicted chemical shift values are approximate and can be influenced by solvent, concentration, and temperature.

To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. omicsonline.org For this compound, COSY would reveal the coupling between the protons on the biphenyl rings, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These heteronuclear experiments correlate the chemical shifts of protons directly attached to carbon atoms. omicsonline.org This is crucial for assigning the signals of the methylene protons to the corresponding methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. harvard.edu Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, which is critical for determining the conformation of the biphenyl rings relative to each other and the orientation of the aminoacetic acid side chain.

The application of these 2D NMR techniques provides a comprehensive picture of the molecular structure and conformation of this compound in solution. omicsonline.orgnationalmaglab.org

Given the potential for chirality in derivatives of this compound, chiral NMR spectroscopy can be a vital tool for determining the enantiomeric ratio. This technique often involves the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). researchgate.netjocpr.com

The addition of a CSA to a solution of a racemic mixture can lead to the formation of transient diastereomeric complexes. nih.gov These diastereomers have different magnetic environments, which can result in separate signals for the enantiomers in the NMR spectrum, most commonly observed in ¹H NMR. The integration of these separated signals allows for the quantification of the enantiomeric excess. nih.gov Common CSAs include derivatives of amino acids, alcohols, and crown ethers. researchgate.netnih.gov

For this compound, if it were resolved into its enantiomers, chiral NMR spectroscopy would be the method of choice to assess its enantiomeric purity. The interaction between the chiral analyte and the CSA, often through hydrogen bonding and π-π stacking, induces the necessary chemical shift differences. jocpr.com

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational state.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups.

For this compound, the FT-IR spectrum would be expected to show the following characteristic absorption bands:

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, often overlapping with the C-H stretching vibrations.

N-H Stretch: A moderate absorption peak around 3300-3500 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amine.

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group appear below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band in the range of 1700-1760 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid. nih.gov

C=C Stretch: Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the amine is expected in the 1250-1350 cm⁻¹ region.

O-H Bend: The in-plane and out-of-plane bending vibrations of the carboxylic acid O-H group can appear around 1440-1395 cm⁻¹ and 950-910 cm⁻¹, respectively.

The FT-IR spectra of related compounds, such as various amino acid derivatives and biphenyl itself, provide a basis for these expected assignments. rsc.orgresearchgate.netresearchgate.net

Interactive Data Table: Characteristic FT-IR Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Carboxylic Acid (O-H)Stretch2500-3300 (broad)
Secondary Amine (N-H)Stretch3300-3500
Aromatic C-HStretch>3000
Aliphatic C-HStretch<3000
Carbonyl (C=O)Stretch1700-1760
Aromatic C=CStretch1450-1600
Amine (C-N)Stretch1250-1350

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. The selection rules for Raman spectroscopy are different from those for IR, meaning that vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

In the context of this compound, FT-Raman spectroscopy would be particularly useful for observing:

Symmetric vibrations and non-polar bonds: The C=C stretching vibrations of the aromatic rings are typically strong in the Raman spectrum.

Skeletal vibrations: The vibrations of the carbon skeleton of the biphenyl moiety would also be prominent.

A comparative analysis of the FT-IR and FT-Raman spectra can provide a more complete vibrational assignment for the molecule. For instance, studies on similar molecules like 2-(4-Cyanophenylamino) acetic acid have utilized both FT-IR and FT-Raman spectroscopy in conjunction with theoretical calculations to achieve a thorough vibrational analysis. nih.gov The vibrational spectra of acetic acid and its interactions have also been studied in detail using Raman spectroscopy. soken.ac.jp

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature and extent of its conjugated systems.

For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from π→π* transitions associated with the biphenyl and phenylamino (B1219803) aromatic systems. The biphenyl moiety itself exhibits a strong absorption band, which is influenced by the degree of conjugation between the two phenyl rings. The dihedral angle between the rings is a critical factor; a more planar conformation leads to greater π-orbital overlap, resulting in a bathochromic (red) shift to longer wavelengths and an increase in molar absorptivity.

Predicted UV-Vis Spectral Data for this compound
Chromophore Biphenyl, Phenylamine
Expected Transition Types π→π, n→π
Predicted λmax (in Ethanol) ~260 - 280 nm
Influencing Factors Dihedral angle of biphenyl rings, Solvent polarity, pH (due to carboxylic acid and amino groups)

This table is based on theoretical principles and data from analogous compounds, not direct experimental measurement of this compound.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

Single Crystal X-ray Diffraction for Atomic Arrangement

To perform single crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. By irradiating the crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern, the electron density map of the molecule can be constructed.

This analysis would precisely determine:

Molecular Conformation: The exact bond lengths and angles of the entire molecule.

Dihedral Angle: The torsion angle between the two phenyl rings of the biphenyl group, which is a key determinant of the molecule's electronic properties. Steric hindrance from the bulky aminoacetic acid group at the ortho position likely forces a significant twist between the rings.

Intramolecular Interactions: The presence of intramolecular hydrogen bonds, for example, between the carboxylic acid proton and the amino nitrogen, or between the amino proton and a carboxyl oxygen.

Although specific crystallographic data for this compound is not publicly documented, data for the related compound Felbinac (([1,1'-Biphenyl]-4-yl)acetic acid) shows a significant twist between its phenyl rings in the solid state. A similar or even greater twist would be anticipated for the 2-ylamino isomer due to increased steric crowding.

Anticipated Single Crystal X-ray Diffraction Parameters
Crystal System To be determined (e.g., Monoclinic, Orthorhombic)
Space Group To be determined
Key Bond Lengths (Å) C-C (aromatic) ~1.39 Å, C-N ~1.40 Å, C=O ~1.23 Å
Key Bond Angles (°) C-N-C ~120°, O-C=O ~125°
Biphenyl Dihedral Angle (°) Expected to be > 40° due to steric hindrance

This table represents expected values based on chemical principles and data from related structures.

Powder X-ray Diffraction for Supramolecular Aggregates

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, providing information about the bulk material's crystalline phases. Instead of a single diffraction pattern, PXRD produces a diffractogram showing diffraction intensity as a function of the diffraction angle (2θ).

This technique is crucial for:

Phase Identification: The PXRD pattern serves as a unique "fingerprint" for a specific crystalline form of this compound.

Polymorphism Screening: It can identify if the compound exists in multiple crystalline forms (polymorphs), which can have different physical properties.

Supramolecular Analysis: The arrangement of molecules in the crystal lattice is dictated by intermolecular forces. In this case, strong hydrogen bonds are expected between the carboxylic acid groups of adjacent molecules, likely forming dimers or extended chains. The N-H group can also participate as a hydrogen bond donor. These interactions define the supramolecular aggregation and would be reflected in the PXRD pattern.

A typical PXRD diffractogram would show a series of peaks at specific 2θ values, the positions and intensities of which are characteristic of the crystal lattice parameters.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula of this compound is C₁₄H₁₃NO₂, giving it a monoisotopic mass of approximately 227.09 Da.

Upon ionization, typically by techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), a molecular ion [M]⁺ or protonated molecule [M+H]⁺ is formed. In ESI, the [M+H]⁺ ion at m/z 228.1 would be prominent.

Subsequent fragmentation of the molecular ion provides structural clues. The fragmentation pathways are predictable based on the strengths of chemical bonds and the stability of the resulting fragment ions.

Key expected fragmentation pathways for this compound include:

Loss of the carboxylic acid group: A common fragmentation for carboxylic acids is the loss of COOH (45 Da), leading to a fragment ion at m/z 182.

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion would produce a fragment at m/z 183.

Cleavage of the N-C bond: Scission of the bond between the nitrogen and the acetic acid methylene group could lead to the formation of a stable biphenylamino cation at m/z 168/169.

Biphenyl fragments: Cleavage within the biphenyl structure itself, though less common, could produce ions corresponding to a phenyl group (m/z 77).

Predicted Mass Spectrometry Data for this compound
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
Monoisotopic Mass 227.0946 Da
Expected Molecular Ion (ESI+) [M+H]⁺ = 228.1
Predicted Major Fragment Ions (m/z) 183 ([M-CO₂]⁺), 182 ([M-COOH]⁺), 169 ([C₁₂H₁₁N]⁺)

This table outlines theoretical mass spectrometry data based on the compound's structure.

Computational Chemistry and Theoretical Studies on 1,1 Biphenyl 2 Ylamino Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) Approaches

Vibrational Frequency Prediction and Anharmonic AnalysisTheoretical calculation of vibrational frequencies helps in interpreting experimental infrared (IR) and Raman spectra. Each peak in a vibrational spectrum corresponds to a specific molecular motion, such as the stretching or bending of bonds. Predicting these frequencies and comparing them to experimental data is a powerful method for confirming the structure of a synthesized compound.

The absence of specific studies on ([1,1'-Biphenyl]-2-ylamino)acetic acid highlights an opportunity for future research. A dedicated computational investigation would be required to generate the specific data needed to fully characterize its electronic and structural properties. Such a study would provide a valuable benchmark and contribute to a deeper understanding of this and other related biphenyl (B1667301) compounds.

Theoretical Prediction of NMR Chemical Shifts and UV-Vis Spectra

Density Functional Theory (DFT) has become a standard method for the reliable prediction of spectroscopic properties in organic molecules. nih.govnih.gov The process for predicting nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectra for this compound involves several steps.

First, the molecule's geometry is optimized, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), to find its lowest energy conformation. acs.org Following optimization, NMR chemical shifts are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govnih.gov This method computes the isotropic magnetic shielding tensors for each nucleus, which are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the chemical shifts (δ). acs.org

For the prediction of the UV-Vis spectrum, time-dependent DFT (TD-DFT) is employed on the optimized geometry. nih.gov This calculation yields the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the spectral bands. These theoretical spectra are crucial for interpreting experimental results and can help in the structural confirmation of the compound.

Table 1: Representative Theoretical Spectroscopic Data for this compound

PropertyMethodPredicted Value
13C NMR Chemical Shift (Carboxyl C)DFT/GIAOData not available
1H NMR Chemical Shift (NH Proton)DFT/GIAOData not available
UV-Vis λmaxTD-DFTData not available

Note: Specific predicted values are not publicly available and would require dedicated computational studies. The table illustrates the type of data generated.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry calculations that rely solely on fundamental physical constants without empirical parameters. wikipedia.orgnumberanalytics.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the electronic Schrödinger equation to provide highly accurate molecular energies and properties. wikipedia.orgdtic.mil

While computationally more demanding than DFT, ab initio methods are invaluable for benchmarking and for systems where DFT may be less reliable. dtic.millibretexts.org For this compound, high-level ab initio calculations could be used to:

Determine a highly accurate rotational energy barrier for the biphenyl C-C bond.

Calculate precise interaction energies for dimers or aggregates of the molecule.

Validate the geometries and energies obtained from more computationally efficient DFT methods.

The computational cost of these methods generally scales unfavorably with the size of the system, making them more suitable for detailed studies of specific molecular conformations rather than for large-scale dynamic simulations. libretexts.orgiitg.ac.in

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Aggregation

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion, MD can reveal the dynamic behavior of this compound, providing insights that are inaccessible from static calculations.

Conformational Dynamics and Rotational Barriers in Solution

MD simulations in an explicit solvent (like water or an organic solvent) can map the conformational landscape of the molecule. nih.gov By tracking the dihedral angles over time, one can determine the preferred conformations, the energy barriers between them, and the timescale of their interconversion. tandfonline.comaip.org This is crucial for understanding how the molecule behaves in a realistic chemical environment.

Simulation of Intermolecular Interactions and Self-Assembly Processes

The functional groups on this compound—the carboxylic acid, the secondary amine, and the aromatic rings—suggest a high potential for intermolecular interactions. MD simulations of multiple molecules can be used to study the process of self-assembly. rsc.org Potential interactions driving aggregation include:

Hydrogen Bonding: Between the carboxylic acid groups (forming classic R22(8) dimers) and between the acid, amine, and solvent molecules. rsc.org

π-π Stacking: Favorable stacking interactions between the aromatic biphenyl systems. nih.gov

van der Waals Forces: General attractive forces that contribute to molecular packing. rsc.org

Simulations can predict whether the molecules form ordered aggregates, such as stacks or sheets, or exist as disordered clusters in solution. nih.govnih.gov This information is vital for understanding material properties and biological interactions.

Theoretical Insights into Reactivity, Selectivity, and Chirality

Computational models can provide deep insights into the chemical reactivity and stereochemical properties of this compound.

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—can predict regions of nucleophilic and electrophilic character, respectively. Furthermore, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface visually identifies sites prone to electrophilic or nucleophilic attack. nih.gov

A key stereochemical feature of this molecule is the potential for atropisomerism. slideshare.netpharmaguideline.com Due to the ortho-substituent, rotation around the biphenyl C-C bond is hindered. If this rotational barrier is high enough, the molecule can exist as a pair of stable, non-superimposable mirror images (enantiomers). libretexts.org Computational chemistry can be used to calculate the height of this rotational barrier (ΔG‡). comporgchem.comnih.gov If the barrier is sufficiently high (typically >20-23 kcal/mol), the enantiomers can be isolated at room temperature. pharmaguideline.com This axial chirality is distinct from the point chirality that would be present if the α-carbon of the acetic acid moiety were substituted. slideshare.net

Validation of Computational Models with Experimental Spectroscopic Data

A critical step in any computational study is the validation of the theoretical models against experimental data. fiveable.menih.gov The accuracy of computational predictions is highly dependent on the chosen method, functional, and basis set. rsc.org

Supramolecular Chemistry and Self Assembly of Biphenyl Amino Acid Systems

Design Principles for Hierarchical Supramolecular Architectures

The creation of complex, multi-level supramolecular structures from biphenyl-amino acid systems is guided by bottom-up design principles, where molecular-level information dictates the final nano- to macroscale architecture. nih.govnih.gov The fundamental concept involves designing monomers with specific recognition sites and geometries that favor directional, non-covalent bonding. nih.govmeijerlab.nl

Key design strategies include:

Molecular Amphiphilicity : By balancing hydrophobic regions (the biphenyl (B1667301) core) and hydrophilic regions (the amino acid's carboxyl and amino groups), researchers can control assembly in different solvent environments. nih.gov

Directional Bonding : The specific placement of hydrogen bond donors and acceptors on the amino acid portion of the molecule directs the formation of predictable, ordered chains or networks. wur.nlnih.gov

Hierarchical Assembly : The process begins with the formation of primary structures, like hydrogen-bonded chains, which then associate into higher-order assemblies such as fibers or bundles, driven by weaker interactions like π-π stacking. nih.govchinesechemsoc.org

These principles allow for the rational design of materials where function is an emergent property of the assembled system. nih.gov The interplay between different non-covalent forces is crucial, and understanding their relative strengths and directionality is essential for predicting and controlling the final structure. nih.govrsc.org

Non-Covalent Interactions Driving Self-Assembly

The spontaneous organization of biphenyl-amino acid derivatives into stable, ordered structures is governed by a combination of specific and non-specific non-covalent interactions. nih.gov These forces, while individually weaker than covalent bonds, act cooperatively to create robust assemblies. nih.govmdpi.com The primary interactions at play are hydrogen bonding and π-π stacking, with contributions from van der Waals forces. chinesechemsoc.orgnih.gov The precise balance of these interactions determines the thermodynamics of the self-assembly process and the morphology of the final supramolecular structure. rsc.org

Comprehensive Analysis of Hydrogen Bonding Motifs (e.g., COOH···HOOC, Amide-Amide)

Hydrogen bonds are the principal driving force for the initial self-assembly steps in many biphenyl-amino acid systems, providing directionality and strength to the resulting structures. wur.nlwiley-vch.de In the case of ([1,1'-Biphenyl]-2-ylamino)acetic acid, which contains both a carboxylic acid group (a hydrogen bond donor and acceptor) and a secondary amine (a hydrogen bond donor), several key motifs can be anticipated.

Carboxylic Acid Dimers (COOH···HOOC) : This is a highly stable and common motif where two carboxylic acid groups form a cyclic dimer through a pair of O-H···O hydrogen bonds. wur.nl This interaction is a primary driver for the formation of chain-type supramolecular polymers from building blocks containing carboxylic acids. wur.nl

Amide-Amide Interactions : In derivatives or related peptide-like structures, intermolecular hydrogen bonds between amide groups (N-H···O=C) are fundamental to forming stable, extended structures like β-sheets. acs.orgcapes.gov.br While this compound itself does not have an amide group, this interaction is central to the broader class of biphenyl-amino acid peptides.

Other Motifs : The secondary amine (N-H) can act as a hydrogen bond donor to a carbonyl oxygen from a neighboring molecule, further stabilizing the assembly. capes.gov.br In protein structures, similar side-chain to main-chain hydrogen bonds involving aspartate or asparagine are common and are known as Asx-motifs. nih.gov The specific motifs formed can be identified and categorized using graph-set notation, as shown in the table below.

Table 1: Common Hydrogen Bonding Motifs in Amino Acid and Carboxylic Acid Assemblies

Motif Description Typical Energy (kJ/mol) Graph Set Notation
Carboxylic Acid Dimer A cyclic arrangement of two molecules linked by two O-H···O bonds. wur.nl 25-50 R_2^2(8)
Amide Tape/Chain Linear chain formed by N-H···O=C hydrogen bonds between amide groups. capes.gov.br 15-30 C(4)
Head-to-Tail Chain A chain formed by hydrogen bonds between the carboxylic acid of one molecule and the amine/amide of the next. nih.gov 20-40 C(n)
Asx N-cap Motif A motif where an aspartate or asparagine side chain forms two hydrogen bonds with main-chain NH groups further along a peptide sequence. nih.gov 10-25 -

These hydrogen bonding patterns create robust, one-dimensional chains that serve as the foundation for higher-order structures. wiley-vch.de

Role of π-π Stacking Interactions of Biphenyl Moieties in Assembly

Once hydrogen bonds establish the primary structure of the assembly, weaker π-π stacking interactions between the aromatic biphenyl units become significant. chinesechemsoc.org These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of the aromatic rings, are crucial for stabilizing the higher-order packing of the supramolecular chains. nih.govmdpi.com

Chiral Recognition and Stereoconvergent Behavior in Self-Assembled Systems

Chirality is a fundamental aspect of biological systems, and introducing it into synthetic supramolecular assemblies allows for functions like enantioselective recognition. nih.govrsc.org For chiral biphenyl-amino acids, the self-assembly process itself can be highly stereospecific. This phenomenon, known as chiral recognition, means that molecules may preferentially assemble with other molecules of the same chirality. nih.goveventsair.com

This self-recognition can lead to several outcomes:

Homochiral Assemblies : Enantiomerically pure solutions form highly ordered structures, such as superhelical fibers, where the chirality of the molecule is translated up to the macroscopic scale. chinesechemsoc.org

Stereoconvergent Behavior : In some cases, the assembly process can favor the formation of one type of aggregate, even starting from a mixture. This can be driven by the greater thermodynamic stability of one chiral superstructure over another. nih.gov

The ability to design systems that exhibit strong chiral recognition is critical for applications in enantioselective sensing and catalysis. nih.govresearchgate.net

Table 2: Examples of Chiral Effects in Self-Assembling Systems

Phenomenon Description System Example
Chiral Amplification A small enantiomeric excess in the monomer solution leads to a large majority of one helical handedness in the assembled polymer. Helical polyisocyanides acs.org
Enantioselective Recognition A chiral sensor molecule shows a differential response (e.g., fluorescence) to different enantiomers of an analyte. nih.gov Nickel(II) complex with N-Boc-amino acids nih.gov
Self-Enantioresolving A racemic mixture spontaneously separates into homochiral aggregates during gelation or crystallization. nih.gov Chiral oxamide (B166460) gelators nih.gov

Formation of One-Dimensional and Higher-Order Supramolecular Polymers and Fibers

The directional nature of hydrogen bonding combined with the stacking of biphenyl cores predisposes these amino acid derivatives to form one-dimensional (1D) supramolecular polymers. wur.nlwiley-vch.de The process typically follows a nucleation-elongation mechanism, where monomers first form a small, stable nucleus, after which further addition of monomers becomes more favorable, leading to rapid polymer growth. wiley-vch.de

These primary 1D chains, often held together by motifs like the carboxylic acid dimer, can then associate laterally to form more complex hierarchical structures. chinesechemsoc.orgwur.nl This secondary assembly is driven by the weaker, less directional π-π stacking and van der Waals forces. Depending on the specific molecule and the assembly conditions (e.g., solvent, concentration), this can lead to the formation of:

Nanofibers : Long, flexible structures with a high aspect ratio. chinesechemsoc.org

Nanoribbons or Tapes : Flatter, sheet-like 1D structures.

Superhelical Fibers : Nanofibers that twist into a higher-order helical structure, often as a result of molecular chirality. chinesechemsoc.org

These fibrous networks can entangle to form gels at higher concentrations, demonstrating how molecular-level interactions can dictate macroscopic material properties. nih.gov

Crystallization-Induced Self-Assembly and Dynamic Resolution in Solid State

Crystallization-induced self-assembly (CI-CDSA) is a powerful technique for creating highly ordered and crystalline nanostructures from building blocks that may be amorphous or soluble initially. digitellinc.com In this process, a change in conditions (e.g., temperature, solvent) induces the crystallization of a part of the molecule, which then acts as a nucleus to drive the self-assembly of the entire system into well-defined shapes like nanowires or nanobundles. digitellinc.com For biphenyl-amino acids, the rigid biphenyl unit and the regular hydrogen-bonding pattern can facilitate such crystallization.

When a racemic mixture of a chiral compound crystallizes, it can undergo dynamic kinetic resolution. This process combines two key events:

Resolution : The two enantiomers separate into distinct homochiral crystals (conglomerate formation).

Dynamic Racemization : The enantiomer that is not being incorporated into the growing crystal is rapidly converted back into its opposite form in the solution phase, replenishing the supply of the desired enantiomer. nih.gov

This combination allows for the theoretical conversion of 100% of a racemic mixture into a single, enantiomerically pure solid phase. This is highly valuable in pharmaceutical and chemical manufacturing for producing single-enantiomer compounds efficiently. The process relies on having a reversible chiral center and conditions that promote both crystallization and in-solution racemization. nih.gov

Host-Guest Chemistry and Complexation with Metal Ions in Supramolecular Contexts

A thorough review of scientific databases reveals a lack of specific studies focused on the host-guest chemistry and metal ion complexation of this compound. While the broader classes of biphenyl-containing molecules and amino acids have been individually studied for their supramolecular and coordination properties, the specific combination present in this compound has not been the subject of detailed investigation in the available literature.

In general, the structural components of this compound suggest a potential for interesting host-guest and complexation behavior. The biphenyl moiety provides a rigid and sterically demanding backbone that can engage in π-stacking interactions, a common feature in the formation of supramolecular assemblies. The amino acid portion, with its carboxylic acid and secondary amine functionalities, presents potential binding sites for metal ions and hydrogen bonding partners.

Studies on analogous systems, for example, have demonstrated that biphenyl units linked to amino acids like phenylalanine can self-assemble into complex structures, and that these assemblies can be influenced by the presence of metal ions such as Fe(III), leading to morphological changes in the supramolecular structure. researchgate.net Similarly, the coordination of various transition metal ions with different amino acids is a well-established field of study, often resulting in the formation of well-defined metal-organic complexes. nih.gov

However, without direct experimental evidence, it is not possible to provide specific details on the coordination modes, binding affinities, or the nature of any supramolecular structures formed by this compound with various metal ions or guest molecules. Such an analysis would require dedicated research employing techniques like X-ray crystallography to determine solid-state structures, and spectroscopic methods like NMR and UV-Vis titration to study complex formation in solution.

Due to the absence of specific research data, no data tables on binding constants or structural parameters for metal complexes of this compound can be provided at this time.

An in-depth examination of the chemical compound this compound reveals its significance as a foundational structure for developing advanced materials and catalysts. The unique combination of a rigid, sterically demanding biphenyl group and a versatile amino acid moiety allows for its application in diverse fields, from precision organic synthesis to the creation of responsive materials. This article explores the specific applications of derivatives of this compound in catalysis and materials science.

Applications of Biphenyl Amino Acid Derivatives in Catalysis and Materials Science

Materials Science Applications

Role as Linkers in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The selection of the organic linker is crucial as it dictates the topology, pore size, and chemical functionality of the resulting framework. Biphenyl-amino acid derivatives, such as this compound, are promising candidates for MOF linkers due to their inherent structural features.

The biphenyl unit provides a rigid and extended scaffold, which is essential for creating robust frameworks with permanent porosity. mdpi.com The length of the biphenyl linker can be used to tune the pore size and surface area of the MOF, which is critical for applications in gas storage and separation. mdpi.com The carboxylic acid group is one of the most common functionalities used to coordinate with metal centers, forming the nodes of the framework. mdpi.comacs.org Its ability to bind to metals is a fundamental requirement for the assembly of the MOF structure.

Furthermore, the amino group (-NH₂) adds a critical element of functionality. Amino-functionalized linkers can act as basic sites within the MOF, enhancing its affinity for acidic gases like CO₂. rsc.org This functionality also provides a reactive handle for post-synthetic modification (PSM), where additional chemical groups can be attached to the framework after its initial synthesis to introduce new properties, such as catalytic activity or selective binding sites. researchgate.netresearchgate.net

While the direct use of this compound as a primary linker is not extensively documented in dedicated studies, the principles are well-established through the use of highly analogous molecules. For instance, amino-functionalized biphenyl dicarboxylates have been successfully employed to construct functional MOFs. A notable example is 2,2′-diamino-[1,1′-biphenyl]-4,4′-dicarboxylic acid, which has been used to synthesize alkaline earth metal-based MOFs that exhibit ligand-based fluorescence and can act as sensors for gas-phase aldehydes. researchgate.net The presence of the amino groups is of particular interest in MOF synthesis as it can lead to materials with enhanced CO₂ adsorption, favorable fluorescence, and photocatalytic properties. researchgate.net Another related linker, 2-Aminobiphenyl-4,4'-dicarboxylic acid, is also utilized in the construction of MOF materials. chemsoon.com The design principles from these systems strongly suggest the suitability of this compound for creating functional, porous materials.

Table 1: Examples of Amino-Functionalized Biphenyl Linkers in MOF Synthesis

Linker Name Metal Ion Resulting MOF Properties/Applications Reference
2,2′-diamino-[1,1′-biphenyl]-4,4′-dicarboxylic acid Ca²⁺, Sr²⁺ Exhibits ligand-based fluorescence; potential for sensing gas-phase aldehydes. researchgate.net
2-Aminobiphenyl-4,4'-dicarboxylic acid N/A Listed as a commercially available linker for MOF synthesis. chemsoon.com
Generic Amino-functionalized linkers In³⁺, Al³⁺, Zr⁴⁺ High stability, used for H₂ storage, hydrocarbon separation, dye adsorption, and catalysis. rsc.org

Potential in Organic Semiconductors and Optoelectronic Materials

The structural characteristics of biphenyl-amino acid derivatives make them intriguing candidates for use in organic electronic devices. Biphenyl derivatives are known to be significant intermediates for materials used in organic light-emitting diodes (OLEDs) and as organic semiconductors. rsc.org The potential of a molecule like this compound in this field stems from the electronic interplay between its constituent parts.

The biphenyl core provides a π-conjugated system that can facilitate charge transport, a fundamental requirement for any semiconductor. The amino group attached to this biphenyl system creates a "biphenylamine" moiety, which is a strong electron-donating group. nih.gov This donor characteristic is particularly valuable for p-type (hole-transporting) semiconductor materials. The efficiency of charge transfer and the resulting photophysical properties are highly dependent on the molecule's geometry, particularly the torsional angle between the two phenyl rings of the biphenyl unit. frontiersin.org

Research on donor-acceptor substituted biphenyl derivatives has shown that controlling this torsion angle can govern their emissive properties. frontiersin.org For example, connecting a 4-aminobiphenyl (B23562) moiety to an acceptor group can create push-pull systems where intramolecular charge transfer occurs, a phenomenon central to the function of many optoelectronic materials. frontiersin.org Studies on similar systems reveal that increasing solvent polarity can sometimes quench fluorescence, but modifying the amino group (e.g., using bulky N,N-diphenyl-amine instead of N,N-dimethyl-amine) can enhance structural rigidity and maintain emission, highlighting the tunability of these molecules. frontiersin.org

While specific data for this compound is limited, the properties of related biphenyl derivatives provide insight into its potential. The presence of both an electron-donating amino group and a hydrogen-bonding carboxylic acid group could influence the molecular packing in the solid state, which is a critical factor for charge mobility in thin-film devices. The investigation of biphenyl enamines has already shown their potential as charge-transporting materials with high thermal stability and carrier drift mobility suitable for OLEDs and solar cells. nih.gov

Table 2: Photophysical Properties of Related Biphenyl Derivatives

Compound Type Key Structural Feature Observed Property Potential Application Reference
4-Aminobiphenyl-2-pyrimidine systems Donor-acceptor push-pull structure Emission properties are governed by the torsion angle of the amino group and solvent polarity. OLEDs, Fluorescent Probes frontiersin.org
Hydroxy- and Amino-biphenyls -OH or -NH₂ on biphenyl core Exhibit pH-dependent fluorescence and excited-state ionization. Biological Sensing nih.gov
Biphenyl-phenylalanine isomers Biphenyl fluorophore attached to an amino acid Possess useful fluorescent properties for monitoring protein conformational changes. FRET, Bio-imaging nih.govpsu.edu

Fabrication of Other Advanced Functional Materials

Beyond MOFs and semiconductors, the unique combination of a biphenyl scaffold and an amino acid moiety in this compound and its derivatives enables their use in a variety of other advanced functional materials.

Fluorescent Probes for Biomolecular Studies

A significant application of biphenyl-amino acid derivatives is in the creation of fluorescent probes for studying biological systems. Structurally compact fluorophores are ideal for incorporation into proteins with minimal disruption of their structure or function. nih.govpsu.edu Researchers have successfully synthesized and incorporated various positional isomers of biphenyl-phenylalanine into the enzyme dihydrofolate reductase (ecDHFR). nih.gov These modified proteins, containing the biphenyl fluorophore, serve as sensitive monitors for changes in protein conformation, which are often subtle and difficult to detect with larger, more flexible fluorescent labels. nih.gov The ability of these sizable biphenyl-phenylalanine derivatives to be accommodated within folded regions of a protein is attributed to the rotational flexibility around the biphenyl bond. nih.gov This application demonstrates the use of a biphenyl-amino acid as a building block for a highly sophisticated functional biomaterial.

Advanced Polymer Synthesis

The rigidity and thermal stability of the biphenyl unit, combined with the reactivity of amino and carboxylic acid groups, make these derivatives valuable monomers for high-performance polymers. For example, asymmetric biphenyl tetracarboxylic dianhydrides have been used to create polyimides with exceptionally high glass transition temperatures (Tg > 400 °C). acs.org The bent, asymmetric structure of these monomers can restrict conformational changes in the polymer backbone, leading to higher thermal stability compared to their symmetric counterparts. acs.org

Furthermore, amino acid-substituted biphenyldiimides can spontaneously self-assemble through hydrogen bonding between their carboxylic acid groups to form chiral supramolecular polymers. wur.nl In these systems, the amino acid side chains play a critical role in stabilizing or destabilizing the resulting polymeric structures, demonstrating a sophisticated interplay between molecular design and macroscopic material properties. wur.nl Polymers based on amino acid building blocks are also of great interest for biomedical applications due to their biocompatibility and biodegradability. nih.gov

Table 3: Applications of Biphenyl-Amino Acid Derivatives in Advanced Materials

Material Type Specific Derivative Class Application Key Finding Reference
Functionalized Protein Biphenyl-phenylalanine Fluorescent probe for biomolecular dynamics Incorporated into DHFR enzyme to monitor conformational changes with minimal functional perturbation. nih.govpsu.edu
High-Performance Polymer Asymmetric Biphenyl Polyimides Thermally stable plastics Asymmetric biphenyl monomers lead to polyimides with higher glass transition temperatures (Tg) than symmetric isomers. acs.org
Supramolecular Polymer Amino-acid-substituted Biphenyldiimides Chiral materials Self-assembles into 1D supramolecular polymers via hydrogen bonding, with stability influenced by the amino acid side chain. wur.nl

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The synthesis of N-aryl glycine (B1666218) derivatives, including the target compound, is an area ripe for innovation, with a strong emphasis on sustainability and efficiency. Traditional methods often rely on harsh reagents and produce significant waste. Future research will likely focus on greener alternatives that minimize environmental impact while maximizing yield and selectivity. nih.govacs.org

Key sustainable approaches include:

Photoredox Catalysis : Metal-free, light-induced reactions, such as the cross-dehydrogenative coupling (CDC) of N-aryl glycines with various partners, offer an environmentally benign pathway. nih.govacs.org These methods can utilize heterogeneous organo-photocatalysts and green solvents, enhancing the sustainability of the process. acs.org

Direct C-H Activation : This approach avoids the need for pre-functionalized starting materials, reducing the number of synthetic steps and byproduct formation. nih.gov

Bio-based Solvents : The use of biomass-derived solvents like Cyrene can replace conventional, toxic solvents, further contributing to the green credentials of the synthesis. researchgate.net

Water-Based Synthesis : Performing reactions in water under mild conditions, such as using blue LED light, represents a significant step towards sustainable chemical production. nih.gov

Synthetic StrategyKey FeaturesPotential Advantages for ([1,1'-Biphenyl]-2-ylamino)acetic acid
Heterogeneous Photocatalysis Utilizes recyclable, metal-free catalysts (e.g., graphitic carbon nitride) and green solvents. nih.govacs.orgReduced environmental footprint, lower cost, simplified purification.
Cross-Dehydrogenative Coupling (CDC) Forms C-C bonds via C-H activation, avoiding pre-functionalization. nih.govIncreased atom economy, shorter synthetic routes.
One-Pot Multicomponent Reactions (MCRs) Combines multiple reactants in a single step to build molecular complexity efficiently. scitechdaily.comRapid library generation for screening, improved efficiency.
Aqueous, Metal-Free Synthesis Employs water as a solvent and avoids transition metal catalysts. nih.govEnhanced safety, sustainability, and ease of product isolation.

Advanced Understanding of Structure-Reactivity-Function Relationships

A deep understanding of the relationship between the molecular structure of This compound and its chemical behavior is fundamental to unlocking its potential. numberanalytics.com Future research will focus on elucidating how modifications to its structure influence its reactivity and ultimate function.

Key areas of investigation include:

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) : By systematically modifying the biphenyl (B1667301) rings and the acetic acid chain with various substituents, QSAR and QSPR models can be developed. medcraveonline.comtsijournals.comnih.gov These models use statistical methods to correlate physicochemical descriptors with biological activity or physical properties, guiding the design of new derivatives with enhanced characteristics. tsijournals.commdpi.com For instance, parameters like dipole moment and molecular orbital energies can be correlated with activity. tsijournals.com

Electronic and Steric Effects : The placement of electron-donating or electron-withdrawing groups on the aromatic rings can modulate the electron density, reactivity, and binding affinities of the molecule. nih.govyoutube.com Steric hindrance, particularly from substituents at the ortho positions of the biphenyl linkage, will affect conformational preferences and accessibility of reactive sites. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design-make-test-analyze cycle. nih.gov For a scaffold like This compound , these computational tools offer powerful new paradigms for discovery.

Emerging applications include:

Predictive Modeling : ML algorithms, such as random forests and neural networks, can be trained on existing data to predict the physicochemical, biological, and toxicological properties of novel derivatives. worldscientific.comresearchgate.netresearch.google This allows for the in silico screening of vast virtual libraries, prioritizing candidates for synthesis and testing. arxiv.orgacs.orgnih.gov

Generative Design : Deep learning models can generate entirely new molecular structures based on a desired property profile, exploring chemical space beyond human intuition to identify novel and potent analogs of the parent compound. mdpi.com

Reaction Prediction and Synthesis Planning : Computer-Aided Synthesis Planning (CASP) tools use ML to predict the outcomes of chemical reactions and devise optimal synthetic routes to target molecules, reducing failures and accelerating the "make" phase of research. scitechdaily.comnih.gov

Human-Interpretable Models : A key challenge is developing ML models that are not only predictive but also interpretable. Techniques like chemical reactivity flowcharts can help chemists understand the chemical patterns and reasoning behind a model's predictions, augmenting their creativity and decision-making. scitechdaily.com

AI/ML ApplicationDescriptionImpact on this compound Research
QSAR/QSPR Modeling Establishes mathematical relationships between molecular descriptors and properties/activities. worldscientific.comsemanticscholar.orgGuides the rational design of derivatives with optimized properties.
Generative Adversarial Networks (GANs) Generates novel molecular structures with desired characteristics. mdpi.comDiscovers new chemical scaffolds based on the biphenylamino acid core.
Message Passing Neural Networks (MPNNs) Predicts quantum chemical properties from molecular graph representations. research.googleRapidly estimates properties like electronic structure and reactivity.
Computer-Aided Synthesis Planning (CASP) Predicts optimal synthetic pathways to a target molecule. nih.govAccelerates the synthesis of novel and complex derivatives.

Exploration of New Catalytic Transformations

The structural motifs within This compound —specifically the amine and carboxylic acid groups—make it an attractive candidate for use as a ligand in asymmetric catalysis. The biphenyl backbone can provide a well-defined chiral environment upon suitable substitution.

Future research could explore:

Chiral Ligand Development : By introducing chirality into the backbone or as substituents, derivatives of This compound could be synthesized and evaluated as ligands for a variety of metal-catalyzed asymmetric reactions, such as hydrogenations, alkylations, and cyclizations. researchgate.net

Organocatalysis : The amine and carboxylic acid functionalities could potentially act in concert as an organocatalyst for reactions like aldol (B89426) or Michael additions.

Polymerization Initiation : N-aryl glycines have been shown to act as versatile initiators for various polymerization reactions, including those induced by heat or light. rsc.org The biphenyl moiety could impart unique thermal or photophysical properties to the resulting polymers.

Design of Responsive and Adaptive Supramolecular Systems

Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions. The structure of This compound is well-suited for creating complex, self-assembled architectures that can respond to external stimuli. nih.gov

Key design principles include:

Hydrogen Bonding : The carboxylic acid and amine groups are excellent hydrogen bond donors and acceptors, capable of forming predictable networks and driving self-assembly into tapes, sheets, or helical structures. nih.gov

π-π Stacking : The biphenyl unit provides a large aromatic surface area ideal for π-π stacking interactions, which can work in concert with hydrogen bonding to direct the formation of ordered assemblies. nih.gov

Stimuli-Responsiveness : The acidity of the carboxylic acid and the basicity of the amine make the molecule inherently pH-responsive. Changes in pH can alter protonation states, disrupting or inducing self-assembly and leading to "smart" materials that switch their properties on demand. nih.govrsc.org Such systems can exhibit adaptive behavior, where the final state of the system depends on the sequence in which stimuli are applied. nih.gov

Expansion into Next-Generation Functional Materials with Tunable Properties

The incorporation of This compound as a building block into larger molecular or macromolecular systems opens the door to a new generation of functional materials with properties that can be precisely controlled.

Potential areas of development:

Conductive Polymers : The conjugated π-system of the biphenyl unit suggests that polymers incorporating this moiety could exhibit interesting electronic and optoelectronic properties.

Self-Healing Materials : By embedding the molecule into a polymer matrix, its hydrogen bonding and π-stacking capabilities could be harnessed to create materials with self-healing properties, where broken non-covalent bonds can reform upon stimulation.

Luminescent Materials : Appropriate substitution on the biphenyl rings could lead to derivatives with fluorescent properties, making them useful as sensors or in organic light-emitting diodes (OLEDs). The N-aryl glycine scaffold has already been explored for creating initiators for high-performance polymer materials. rsc.org

Q & A

Q. What synthetic strategies are effective for preparing ([1,1'-Biphenyl]-2-ylamino)acetic acid?

A common approach involves coupling biphenyl derivatives with aminoacetic acid precursors. For example, analogous compounds like 2-(diethylamino)-2-phenylacetic acid are synthesized via nucleophilic substitution or condensation reactions using biphenyl halides and amino acid esters . Optimization of reaction conditions (e.g., catalysts like palladium for cross-coupling, solvent polarity) is critical to minimize byproducts. Post-synthesis purification via recrystallization or column chromatography is recommended .

Q. Which spectroscopic techniques are suitable for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm the biphenyl scaffold and acetic acid moiety. Aromatic protons appear as multiplet signals (δ 6.8–7.6 ppm), while the acetic acid group shows a singlet near δ 3.6–4.0 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 244.12 for C14_{14}H13_{13}NO2_2) .
  • IR : Stretching bands for carboxylic acid (1700–1725 cm1^{-1}) and amine groups (3300–3500 cm1^{-1}) confirm functional groups .

Q. How can researchers assess the compound's solubility and stability for in vitro assays?

Solubility is typically tested in DMSO, ethanol, and aqueous buffers (pH 4–9). Stability studies under varying temperatures (4°C, 25°C) and light exposure are conducted via HPLC to monitor degradation. CRC Handbook data for biphenyl derivatives suggest moderate solubility in polar aprotic solvents .

Q. What preliminary biological screening methods are recommended for this compound?

Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution against E. coli and S. aureus (similar to indole derivatives in ).
  • Anti-inflammatory : COX-1/COX-2 inhibition assays .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC50_{50} values .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound's stereochemistry?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond angles and torsion angles. For example, [1,1'-Biphenyl]-4-acetic acid analogs show planar biphenyl systems with dihedral angles <10° between phenyl rings . Crystallization in ethanol/water mixtures (70:30 v/v) is effective for similar compounds .

Q. What computational methods aid in predicting receptor-ligand interactions for this compound?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like cyclooxygenase or GPCRs. Use PubChem-derived 3D structures (CID: 3215) as input. QSAR studies on biphenylacetic acid derivatives correlate substituent effects (e.g., electron-withdrawing groups) with activity .

Q. How should researchers address contradictory bioactivity data across studies?

  • Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed incubation times).
  • Metabolite Interference : Use LC-MS to identify degradation products .
  • Target Selectivity : Compare activity against related receptors (e.g., COX-1 vs. COX-2) .

Q. What strategies optimize the compound's pharmacokinetic profile?

  • Lipophilicity Adjustment : Introduce polar substituents (e.g., hydroxyl groups) to improve aqueous solubility.
  • Prodrug Design : Esterify the carboxylic acid to enhance membrane permeability .
  • Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites for modification .

Q. How can researchers validate the compound's mechanism of action in complex biological systems?

  • Knockout Models : Use CRISPR-edited cell lines to confirm target dependency.
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects .

Methodological Challenges and Data Analysis

Q. What analytical workflows resolve spectral overlaps in NMR data?

Apply 2D NMR (COSY, HSQC) to distinguish coupled protons and assign carbons. For example, HSQC correlates the acetic acid proton (δ 3.8 ppm) with its carbon (δ 40–45 ppm) .

Q. How to handle discrepancies in crystallographic refinement (e.g., high R-factors)?

Re-exclude outlier data points (>5σ) and refine anisotropic displacement parameters. SHELXL’s TWIN/BASF commands address twinning issues common in biphenyl derivatives .

Q. What statistical approaches are robust for SAR studies of biphenyl derivatives?

Multivariate regression (PLS) or machine learning (random forests) correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Cross-validation (k-fold) ensures model generalizability .

Safety and Compliance

Q. What safety protocols are critical for handling this compound?

Based on analogous compounds (e.g., H302, H315 hazards):

  • Use PPE (gloves, goggles) and work in a fume hood.
  • Neutralize spills with sodium bicarbonate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.